2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
This compound features a pyrano[4,3-b]pyridine core fused with a piperazine ring substituted at position 4 with a 7-methylpurine moiety and a carbonitrile group at position 2.
Properties
IUPAC Name |
2-[4-(7-methylpurin-6-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O/c1-25-12-23-17-16(25)19(22-11-21-17)27-5-3-26(4-6-27)18-13(9-20)8-14-10-28-7-2-15(14)24-18/h8,11-12H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOYQRVJVUKIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=C(C=C5COCCC5=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile, also known by its CAS number 2549019-22-7, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 376.4 g/mol. The structure features a pyrano-pyridine core substituted with a piperazine ring and a purine derivative, which is critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2549019-22-7 |
| Molecular Formula | C₁₉H₂₀N₈O |
| Molecular Weight | 376.4 g/mol |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogenic bacteria and fungi. Notably, it demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with a Minimum Inhibitory Concentration (MIC) of 0.21 µM, making it comparable to established antibiotics like ciprofloxacin .
Table: Antimicrobial Activity of the Compound
| Pathogen | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | Moderate |
| Candida spp. | Moderate |
The compound also showed selective action against Gram-positive microorganisms and some Gram-negative strains, indicating its broad-spectrum potential .
Cytotoxicity Studies
Cytotoxicity assays using HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cell lines have revealed promising results regarding the safety profile of the compound. The MTT assay indicated that while the compound is effective against pathogens, it maintains a favorable cytotoxicity profile, suggesting potential therapeutic applications without significant toxicity to human cells .
The biological activity of this compound is largely attributed to its ability to interact with critical molecular targets involved in bacterial virulence. Molecular docking studies have shown that it binds effectively to DNA gyrase and MurD enzyme sites through multiple interactions including hydrogen bonds and pi-stacking interactions .
Figure: Interaction Model with DNA Gyrase
The docking studies revealed that the compound forms strong hydrogen bonds with amino acid residues such as SER1084 and ASP437 within the active site of DNA gyrase, which is essential for bacterial DNA replication and transcription .
Case Studies
- Study on Antimicrobial Efficacy :
- A recent study evaluated several derivatives of pyrano-pyridine compounds, including our target compound. The results indicated that modifications in the piperazine ring significantly influenced antimicrobial potency.
- Cytotoxicity Assessment :
- In vitro studies on human cell lines showed low cytotoxicity at therapeutic concentrations, supporting further development as an antimicrobial agent.
Comparison with Similar Compounds
Structural Features and Core Modifications
The target compound’s pyrano[4,3-b]pyridine core distinguishes it from widely studied pyrano[2,3-d]pyrimidine derivatives (e.g., compounds in ). Key structural variations include:
- Core Heterocycle: Pyrano[4,3-b]pyridine (target) vs. pyrano[2,3-d]pyrimidine (analogs).
- Substituents :
- The target compound’s 4-(7-methylpurinyl)piperazinyl group is unique compared to aryl (e.g., phenyl, 4-chlorophenyl) or heteroaryl (e.g., indol-3-yl) substituents in analogs (Table 1) .
- The carbonitrile group at position 3 is common in analogs, suggesting a role in hydrogen bonding or metabolic stability .
Table 1: Structural Comparison of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
